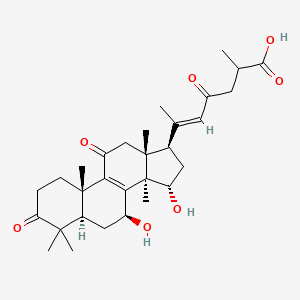

Ganoderenic Acid A

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H42O7 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

(E)-6-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |

InChI |

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,23,32,35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18-,19+,21+,23+,28+,29-,30+/m1/s1 |

InChI Key |

OVUOUFPIPZJGME-JQDIJSAQSA-N |

Isomeric SMILES |

CC(CC(=O)/C=C(\C)/[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O |

Canonical SMILES |

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O |

Origin of Product |

United States |

Occurrence and Natural Bioproduction Research of Ganoderenic Acid a

Distribution and Chemotaxonomy within Ganoderma Species

Ganoderenic Acid A has been identified in several Ganoderma species, and its presence and concentration can serve as a chemotaxonomic marker to differentiate between species. Chemotaxonomy, the classification of organisms based on their chemical constituents, is a valuable tool for the systematic study of the Ganoderma genus, which is known for its morphological plasticity.

One of the notable species in which this compound has been isolated and quantified is Ganoderma applanatum. Research has shown that the concentration of this compound varies in different parts of the fruiting body of this species. For instance, a study on G. applanatum of Istrian origin found that the highest concentration of triterpenoid (B12794562) acids, including ganoderenic acids, was in the tubes of the fruiting body. researchgate.net

The presence of other related compounds, such as ganoderenic acid D in Ganoderma tsugae, suggests that the profile of ganoderenic acids can be species-specific. jfda-online.com The variation in the types and quantities of these triterpenoids among different Ganoderma species underscores their potential as valuable markers for chemotaxonomic classification. researchgate.net However, much of the research has focused on the broader category of ganoderic acids, and more extensive studies are needed to fully elucidate the distribution and chemotaxonomic significance of this compound across the entire Ganoderma genus. benthamdirect.com

Factors Modulating this compound Accumulation in Fungal Cultivation

The production of this compound in Ganoderma is not static and can be significantly influenced by a variety of factors during cultivation. These include the surrounding environment, the composition of the growth substrate, and the inherent genetic makeup of the fungal strain.

Environmental and Substrate Influence on Biosynthesis

The biosynthesis of ganoderic acids, including this compound, is sensitive to environmental cues and the nutritional composition of the substrate. While specific data for this compound is limited, research on the broader class of ganoderic acids indicates that factors such as temperature, pH, and aeration play a critical role in their production. For example, studies have shown that an initial pH of 6.5 can be optimal for the production of total ganoderic acids in submerged cultures of Ganoderma lucidum. researchgate.net

The composition of the cultivation substrate has a direct impact on the production of specific triterpenoids. A study comparing wood log cultivation with substitute cultivation for G. lucidum found that the levels of certain ganoderic acids varied significantly between the two methods. nih.govfrontiersin.org For instance, the content of ganoderic acid A was found to be significantly higher in G. lucidum grown on substitute substrates compared to traditional wood logs. nih.govfrontiersin.org This suggests that the nutrient availability and physical properties of the substrate can be manipulated to enhance the yield of specific desired compounds. While this study did not specifically quantify this compound, it highlights a promising avenue for future research to optimize its production. Further investigation into how different carbon and nitrogen sources, as well as mineral supplements in the substrate, specifically affect the biosynthesis of this compound is warranted. nepjol.info

Genetic Variability and Strain-Specific Production Profiling

The genetic diversity within and between Ganoderma species is a key determinant of their secondary metabolite profiles, including the production of this compound. Different strains of the same Ganoderma species can exhibit significant variations in their capacity to produce specific triterpenoids. nih.gov

Research comparing different strains of G. lucidum from various geographical origins has revealed significant differences in their ganoderic acid content, which is attributed to both genetic and environmental factors. researchgate.netnih.gov For example, a study comparing an Iranian strain and a Chinese strain of G. lucidum showed distinct profiles of ganoderic acids. researchgate.net

Data Tables

Table 1: Concentration of Triterpenoid Acids in Different Layers of Ganoderma applanatum Fruiting Body

| Fruiting Body Layer | Concentration of Triterpenoid Acids (mg/g of air-dry weight) |

| Tubes | 6.4 |

| Dark context layer (young pileus) | 2.5 |

| White context layer (older pileus) | ~0.6 |

| Upper surface | ~0.6 |

Source: Adapted from a study on G. applanatum of Istrian origin. researchgate.net

Table 2: Content of Ganoderic Acid A in Different Varieties of Ganoderma lucidum

| Origin of G. lucidum | Ganoderic Acid A Content (mg/g) |

| Dabie Mountain | 7.254 |

| Longquan | 6.658 |

| Shandong | 1.959 |

Note: This table refers to Ganoderic Acid A, not this compound, and is included to illustrate strain-specific variations in related compounds. Source: Adapted from a study on six varieties of G. lucidum. nih.gov

Biosynthetic Pathways and Metabolic Engineering Research of Ganoderenic Acid a

Elucidation of Mevalonate (B85504) Pathway Intermediates Leading to Ganoderic Acid A

The biosynthesis of Ganoderic Acid A and other related triterpenoids originates from acetyl-CoA. nih.govnih.gov This initial molecule undergoes a series of enzymatic reactions known as the mevalonate pathway to produce key intermediates. wikipedia.orgresearchgate.net The pathway begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgresearchgate.net

HMG-CoA is subsequently reduced to mevalonate, a critical step in the pathway. wikipedia.org Mevalonate is then phosphorylated twice and decarboxylated to yield isopentenyl pyrophosphate (IPP), a five-carbon isoprenoid building block. wikipedia.orgyoutube.com IPP can be isomerized to its counterpart, dimethylallyl pyrophosphate (DMAPP). youtube.com These two C5 units are the fundamental precursors for the synthesis of all isoprenoids. wikipedia.org

The sequential condensation of IPP and DMAPP units leads to the formation of farnesyl diphosphate (B83284) (FPP), a C15 intermediate. researchgate.netnih.gov Two molecules of FPP are then joined in a head-to-head condensation to form squalene (B77637), a C30 linear hydrocarbon. frontiersin.orgnih.gov Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256), which is then cyclized to produce lanosterol (B1674476), the first tetracyclic triterpenoid (B12794562) precursor of all ganoderic acids. frontiersin.orgnih.gov The subsequent modifications of the lanosterol skeleton, including a series of oxidation, reduction, and acylation reactions, lead to the vast diversity of ganoderic acids, including Ganoderic Acid A. frontiersin.orgnih.gov

Identification and Characterization of Key Enzymatic Components

The elucidation of the Ganoderic Acid A biosynthetic pathway has been made possible through the identification, cloning, and characterization of the genes encoding its key enzymes. nih.govnih.gov

3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) catalyzes the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in the mevalonate pathway. wikipedia.org As such, it is a critical regulatory point in the biosynthesis of cholesterol and other isoprenoids. wikipedia.org In Ganoderma lucidum, the gene encoding HMGR has been isolated and characterized. oup.comnih.gov The full-length cDNA of the G. lucidum HMGR was found to contain an open reading frame (ORF) of 3,681 base pairs, encoding a polypeptide of 1,226 amino acids. oup.comnih.gov

Research has shown a positive correlation between the expression of the HMGR gene and the content of triterpenoids in G. lucidum. nih.gov Gene expression analysis revealed that HMGR expression is relatively low during the early mycelial growth stages and reaches its highest level in the primordia, the initial stage of the mushroom fruiting body. oup.comnih.gov Metabolic engineering studies have confirmed the pivotal role of HMGR. Overexpression of a truncated version of the HMGR gene (tHMGR) in G. lucidum led to a two-fold increase in the accumulation of ganoderic acids compared to the wild-type strain. nih.govasm.org This overexpression also resulted in increased levels of the intermediates squalene and lanosterol and upregulated the expression of downstream genes, including farnesyl diphosphate synthase, squalene synthase, and lanosterol synthase. nih.govasm.org These findings underscore that HMGR is a key enzyme for ganoderic acid biosynthesis in G. lucidum. nih.gov

Farnesyl diphosphate synthase (FPS) is responsible for catalyzing the synthesis of farnesyl diphosphate (FPP) from IPP and DMAPP. nih.govresearchgate.net A gene designated GlFPS was isolated from G. lucidum. nih.govresearchgate.net The cDNA of GlFPS has an ORF of 1,083 base pairs that encodes a protein of 360 amino acids. nih.govresearchgate.net The deduced amino acid sequence showed high homology with other fungal FPS genes and contained four conserved domains. nih.govresearchgate.net

Expression studies using competitive PCR showed that GlFPS is expressed constitutively during the mycelium growth stage, but its transcripts accumulate to high levels during the formation of mushroom primordia. nih.govresearchgate.net Overexpression of the homologous FPS gene in G. lucidum has been shown to enhance the production of ganoderic acids, further confirming its importance in the biosynthetic pathway. nih.gov The increased production of ganoderic acids in transgenic strains was associated with the upregulated expression of other key biosynthetic genes. nih.gov

Squalene synthase (SQS) catalyzes the first committed step in triterpene biosynthesis, the reductive dimerization of two FPP molecules to form squalene. frontiersin.orgkoreascience.kr The full-length cDNA encoding SQS and its genomic DNA sequence have been cloned and characterized from G. lucidum. jmb.or.krnih.gov The SQS cDNA contains an ORF of 1,404 base pairs, encoding a polypeptide of 468 amino acids, while the genomic DNA sequence consists of 1,984 base pairs with four exons and three introns. jmb.or.krnih.gov The deduced amino acid sequence of G. lucidum SQS (Gl-SQS) contains six conserved domains found in other fungal SQS genes. jmb.or.krnih.gov

Gene expression analysis demonstrated that the transcription level of SQS is relatively low in the early stages of mycelial growth but increases significantly as the mycelia mature and is highest in the mushroom primordia. jmb.or.kr This expression pattern correlates with the accumulation of ganoderic acids. nih.gov Functional complementation in a SQS-deficient strain of Saccharomyces cerevisiae confirmed that the cloned cDNA encodes a functional squalene synthase. jmb.or.krnih.gov

Lanosterol synthase (LS), also known as 2,3-oxidosqualene cyclase, catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol, the first tetracyclic precursor in the biosynthesis of ganoderic acids. frontiersin.orgnih.gov A cDNA encoding LS was cloned from G. lucidum using a homology-based PCR method. nih.gov The LS cDNA has an ORF of 2,181 base pairs, encoding a polypeptide of 726 amino acids. nih.gov The functionality of the cloned G. lucidum LS (Gl-LS) was confirmed through functional complementation in a yeast strain lacking LS activity. nih.gov

A positive correlation has been observed between the LS gene expression pattern and the changes in triterpene content during the development of G. lucidum. nih.gov Overexpression of the homologous LS gene in G. lingzhi (a species closely related to G. lucidum) resulted in increased content of several specific ganoderic acids, including GA-T, GA-S, and GA-Me, with accumulation increases of up to 6.1-fold compared to wild-type strains. nih.gov This overexpression also led to a 2.3-fold increase in the accumulation of lanosterol. nih.gov

The later steps in the biosynthesis of ganoderic acids, which involve the conversion of lanosterol into a wide variety of structurally diverse triterpenoids, are catalyzed by a family of enzymes known as cytochrome P450 monooxygenases (CYP450s). nih.govresearchgate.netnih.gov These enzymes are responsible for introducing oxygen atoms into the lanosterol skeleton, leading to a series of oxidation and other modification reactions. nih.govresearchgate.net The genome of G. lucidum contains a large number of CYP450 genes, and identifying the specific function of each one in ganoderic acid biosynthesis is an ongoing area of research. nih.govbohrium.com

Systematic screening and functional characterization have begun to identify specific CYP450s involved in this pathway. For instance, the overexpression of the CYP450 gene cyp5150l8 in Saccharomyces cerevisiae resulted in the production of 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA), an antitumor ganoderic acid. nih.gov In vitro enzymatic experiments confirmed that CYP5150L8 catalyzes a three-step oxidation of lanosterol at the C-26 position to synthesize HLDOA. nih.gov Another P450 from G. lucidum, CYP5139G1, was found to be responsible for the C-28 oxidation of HLDOA, forming a new ganoderic acid, 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA). nih.gov Furthermore, CYP512U6 has been shown to hydroxylate ganoderic acid DM and TR at the C-23 position. researchgate.netnih.gov Another study identified CYP512W2 as a promiscuous P450 that can oxidize C7 and C15 to form ganoderic acid Y and ganodermic acid Jb. acs.org These findings are crucial for elucidating the complex biosynthetic grid of ganoderic acids and for engineering microbial cell factories for their production. nih.govnih.gov

Data Tables

Table 1: Key Genes in Ganoderic Acid Biosynthesis Cloned from Ganoderma lucidum This table summarizes the characteristics of the key enzyme-encoding genes that have been isolated and characterized from Ganoderma lucidum.

| Gene | Enzyme | Encoded Polypeptide | GenBank Accession No. (cDNA) | Reference |

|---|---|---|---|---|

| Gl-HMGR | 3-hydroxy-3-methylglutaryl-CoA reductase | 1,226 amino acids | EU263989 | oup.comnih.gov |

| GlFPS | Farnesyl diphosphate synthase | 360 amino acids | Not specified | nih.govresearchgate.net |

| Gl-SQS | Squalene synthase | 468 amino acids | DQ494674 | jmb.or.krnih.gov |

| Gl-LS | Lanosterol synthase | 726 amino acids | GQ169528 | nih.gov |

| cyp5150l8 | Cytochrome P450 monooxygenase | Not specified | Not specified | nih.gov |

| cyp5139G1 | Cytochrome P450 monooxygenase | Not specified | Not specified | nih.gov |

| CYP512U6 | Cytochrome P450 monooxygenase | Not specified | Not specified | researchgate.netnih.gov |

Table 2: Effects of Gene Overexpression on Ganoderic Acid Production This table presents findings from metabolic engineering studies where key biosynthetic genes were overexpressed to enhance the yield of ganoderic acids.

| Overexpressed Gene | Host Organism | Key Findings | Fold Increase | Reference |

|---|---|---|---|---|

| Truncated HMGR | Ganoderma lucidum | Enhanced total ganoderic acid accumulation. | ~2.0x | nih.govasm.org |

| Lanosterol Synthase (LS) | Ganoderma lingzhi | Increased content of specific GAs (GA-O, GA-Mk, GA-T, GA-S, GA-Mf, GA-Me). | Up to 6.1x | nih.gov |

| CYP5150L8 | Saccharomyces cerevisiae | Production of 3-hydroxy-lanosta-8, 24-dien-26 oic acid (HLDOA). | 14.5 mg/L titer | nih.gov |

Genetic Regulation of Biosynthetic Gene Clusters

The biosynthesis of ganoderic acids (GAs), including Ganoderenic Acid A, in Ganoderma lucidum is a complex process regulated by a sophisticated network of genetic factors. Unlike some fungi where biosynthetic genes are organized in distinct clusters, the genes for GA synthesis are typically scattered throughout the genome of G. lucidum. nih.gov Their expression is controlled by various transcription factors that act as master switches, responding to developmental cues and environmental signals to modulate the production of these valuable secondary metabolites. nih.govnih.gov

Several key transcription factor families have been identified as crucial regulators. Transcriptome and metabolome analyses have revealed that during the development of the G. lucidum fruiting body, the biosynthesis of GAs changes significantly, with homeobox transcription factors and velvet family proteins playing an important role. nih.govnih.govfrontiersin.org Specific transcription factors that have been demonstrated to influence GA biosynthesis include:

LaeA: This global regulator, initially identified in ascomycete fungi, has been shown to be a positive regulator of GA biosynthesis in Ganoderma lingzhi. Deletion of the laeA gene resulted in a significant decrease in GA concentration, with a corresponding drop in the transcription levels of key biosynthetic genes. frontiersin.org Conversely, the overexpression of laeA led to an increased accumulation of ganoderic acids. frontiersin.org

Velvet Family Proteins (VeA and VelB): The silencing of genes encoding for VeA and VelB in G. lucidum led to a significant reduction in the GA content in the mycelia. nih.gov This was accompanied by the marked downregulation of essential genes in the GA biosynthetic pathway, such as HMGR, SQS, and OSC (oxidosqualene cyclase). nih.gov

Other Transcription Factors: Studies have also implicated other transcription factors in the regulation of GA biosynthesis, including MADS1, AreA (a GATA transcription factor), PacC (a Pcc1 transcription factor), and CRZ1 (a Cys2His2 zinc finger protein). nih.govfrontiersin.org The targeted silencing of the MADS1 gene, for example, not only hindered the formation of primordia but also affected GA biosynthesis. nih.govfrontiersin.org

This intricate regulatory system highlights that GA production is not governed by a single switch but by the interplay of multiple genetic regulators that integrate various internal and external signals. nih.gov Understanding this complex network is fundamental for developing targeted metabolic engineering strategies.

Advanced Strategies for Metabolic Engineering to Enhance this compound Yield

Metabolic engineering offers a powerful and precise approach to increase the production of this compound by manipulating the genetic framework of Ganoderma lucidum. tandfonline.com Strategies focus on overcoming bottlenecks in the biosynthetic pathway and enhancing the expression of rate-limiting enzymes.

Gene overexpression and gene silencing are cornerstone techniques in the metabolic engineering of G. lucidum. nih.gov Overexpression aims to amplify the presence of key enzymes in the biosynthetic pathway, while gene silencing can be used to downregulate competing pathways or remove negative regulators.

Gene Overexpression: Research has successfully enhanced GA yields by overexpressing genes encoding critical enzymes in the mevalonate (MVA) pathway, the precursor pathway for all ganoderic acids. tandfonline.comnih.gov

3-hydroxy-3-methylglutaryl Coenzyme A reductase (HMGR): HMGR is a well-established key enzyme in the GA biosynthetic pathway. nih.gov The deregulated overexpression of a truncated version of the HMGR gene (tHMGR) in G. lucidum resulted in an approximate 2-fold increase in the total ganoderic acid content compared to the wild-type strain. nih.gov This modification also led to higher accumulation of pathway intermediates like squalene and lanosterol and upregulated downstream genes such as farnesyl pyrophosphate synthase (FPS), squalene synthase (SQS), and lanosterol synthase (LS). nih.gov

Farnesyl Diphosphate Synthase (FPS): Overexpression of the homologous FPS gene has also proven to be an effective strategy. This approach not only increased the accumulation of GAs but also upregulated the transcription levels of the downstream genes SQS and LS. nih.gov

Squalene Synthase (SQS): SQS catalyzes the first specific step toward triterpene synthesis and is considered another key enzyme. frontiersin.org Overexpression of the SQS gene has been shown to enhance the accumulation of total ganoderic acids. tandfonline.com

Gene Silencing: This technique is primarily used to investigate the function of regulatory genes. By silencing specific transcription factors, researchers have confirmed their role in GA biosynthesis.

Silencing of the velvet family protein genes VeA and VelB resulted in a significant decrease in GA content. nih.gov

The deletion of the global regulator laeA also drastically reduced GA production. frontiersin.org

A dual promoter silencing vector system has been developed and proven highly efficient for gene silencing in G. lucidum, achieving a silencing rate of up to 81.9% for the target gene URA3. plos.org This provides a robust tool for future research into downregulating competing metabolic pathways to channel more precursors toward GA synthesis.

These studies demonstrate that targeting key enzymatic or regulatory steps through genetic manipulation is a viable and effective method for improving GA yields. nih.govnih.gov

| Gene Manipulated | Strategy | Organism | Key Finding | Reference(s) |

| tHMGR (truncated HMGR) | Overexpression | Ganoderma lucidum | ~2-fold increase in total ganoderic acid content. Upregulation of downstream genes (FPS, SQS, LS). | nih.gov |

| FPS | Overexpression | Ganoderma lucidum | Enhanced GA accumulation and productivity. Upregulated transcription of SQS and LS. | nih.gov |

| SQS | Overexpression | Ganoderma lucidum | Enhanced accumulation of total and individual ganoderic acids. | tandfonline.com |

| laeA | Overexpression | Ganoderma lingzhi | Increased concentration of ganoderic acids. | frontiersin.org |

| laeA | Deletion (Silencing) | Ganoderma lingzhi | Significantly reduced concentration of ganoderic acids and transcription of biosynthetic genes. | frontiersin.org |

| VeA and VelB | Silencing (RNAi) | Ganoderma lucidum | Significant reduction in GA content. Downregulation of HMGR, SQS, and OSC genes. | nih.gov |

While the overexpression of entire genes under constitutive promoters has been successful, more refined control can be achieved through promoter engineering. This advanced strategy involves modifying the promoter regions that control the transcription of biosynthetic genes to fine-tune their expression levels. nih.govresearchgate.net

In G. lucidum genetic manipulation, homologous promoters are generally preferred as they tend to be more efficient and stable than heterologous ones. nih.govnih.gov A commonly used strong constitutive promoter is from the glyceraldehyde-3-phosphate dehydrogenase gene (gpd), which has been used to drive the overexpression of the tHMGR gene. nih.gov

However, constitutive promoters, which ensure constant gene expression, are not always ideal. They may be unsuitable for expressing genes that could be detrimental to the fungus at certain growth stages or for producing metabolites that are only desired under specific conditions. nih.gov

Synthetic promoter engineering represents the next frontier. This involves combining different cis-regulatory elements—short DNA sequences that transcription factors bind to—to create custom promoters. researchgate.net By assembling specific combinations of these elements, it is possible to design promoters that are:

Inducible: Activated only in the presence of a specific chemical or physical stimulus.

Tissue- or Stage-Specific: Active only in certain parts of the fungus (e.g., fruiting body) or at specific developmental stages.

Fine-Tuned in Strength: Engineered to provide a precise level of gene expression, avoiding the metabolic burden that can come with overly strong constitutive expression.

Although the application of complex synthetic promoters for this compound production is still an emerging area, the foundational knowledge of key biosynthetic genes and the availability of genetic tools in G. lucidum set the stage for these advanced engineering efforts. nih.govresearchgate.net Such strategies hold the potential to achieve more dynamic and efficient control over the GA biosynthetic pathway.

Elicitation is a biotechnological strategy that uses external chemical or biological stimuli (elicitors) to induce or enhance the biosynthesis of secondary metabolites in an organism. mdpi.comnih.gov This approach has proven to be a promising and effective technology for increasing the production of ganoderic acids in G. lucidum cultures. mdpi.comsbmu.ac.ir The addition of elicitors can trigger defense or stress responses in the fungus, which often leads to the upregulation of secondary metabolic pathways, including the one responsible for GA synthesis. nih.govplos.org

A variety of compounds have been successfully used as elicitors to boost GA production:

Sodium Acetate (B1210297): Supplementation of G. lucidum fruiting body cultures with 4 mM sodium acetate resulted in a 28.63% increase in the total GA content compared to the control. mdpi.com Mechanistic studies showed that this was associated with the significant upregulation of key GA biosynthetic genes, including hmgs (HMG-CoA synthase), fps, and sqs. mdpi.comnih.gov The effect is thought to be mediated by both the acetate ion, which can increase the intracellular pool of acetyl-CoA, and the sodium ion, which may induce biosynthesis via calcineurin signaling. mdpi.comnih.gov

Methyl Jasmonate (MeJA): MeJA, a plant signaling molecule, is a known inducer of secondary metabolism. nih.gov Its application has been shown to induce GA biosynthesis in G. lucidum. sbmu.ac.irresearchgate.net

Aspirin (B1665792) (Acetylsalicylic Acid): Aspirin has been identified as a novel and effective elicitor. Studies have shown that aspirin can induce apoptosis (programmed cell death) in G. lucidum, and this process is linked to a significant increase in GA production. plos.org Treatment with 4 mM aspirin on 12-day-old mycelium resulted in a 2.8-fold increase in total GAs. plos.org

Other Elicitors: Various other substances have been investigated for their elicitation effects, including phenobarbital, cellulase, and extracts from medicinal insects. sbmu.ac.irsbmu.ac.ir Some studies have also explored the synergistic effect of using multiple elicitors, such as the combined application of methyl jasmonate and aspirin, which was shown to increase the expression of HMGR and SQS genes by 10- and 11-fold, respectively. sbmu.ac.ir

Elicitation represents a practical and relatively straightforward method to enhance GA yield without the need for complex genetic modification, making it a valuable tool for commercial production. mdpi.com

| Elicitor | Concentration/Condition | Effect on GA Production | Observed Mechanism | Reference(s) |

| Sodium Acetate | 4 mM | 28.63% increase in GAs content in fruiting bodies. | Upregulation of hmgs, fps, and sqs genes; potential involvement of calcineurin signaling. | mdpi.comnih.gov |

| Aspirin | 4 mM | 2.8-fold increase in total GAs. | Induction of fungal apoptosis; accumulation of Reactive Oxygen Species (ROS). | plos.org |

| Methyl Jasmonate & Aspirin | 250 µM (MeJA) & 4.4 mM (Aspirin) | Significant increase in GA production (0.085 mg/mL). | 10-fold increase in HMGR expression and 11-fold increase in SQS expression. | sbmu.ac.ir |

| Phenobarbital | Not specified | Enhanced GA production. | Upregulation of biosynthetic genes. | sbmu.ac.ir |

| Oleic Acid | Filter-sterilized addition | Increased content of Ganoderic Acids R, S, and T by 3.11, 5.19, and 1.44 times, respectively. | Enhanced metabolic flux through the GA synthesis pathway. | nih.gov |

Research Methodologies for Isolation, Purification, and Structural Elucidation of Ganoderenic Acid a

Advanced Chromatographic Separation Techniques

The separation of Ganoderenic Acid A from the intricate mixture of analogous triterpenoids present in Ganoderma extracts is a significant challenge. Researchers employ a variety of high-resolution chromatographic techniques to achieve the requisite purity for structural analysis and bioactivity studies.

High-Performance Liquid Chromatography (HPLC) Applications for Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and separation of ganoderic acids, including this compound. jfda-online.comakjournals.com Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. jfda-online.commdpi.com

The separation is generally accomplished using a gradient elution program. This involves gradually changing the composition of the mobile phase, often a mixture of acetonitrile (B52724) and acidified water (e.g., with acetic acid or phosphoric acid), to enhance resolution. jfda-online.comakjournals.com The acidic modifier helps to suppress the ionization of the carboxylic acid groups on the triterpenoids, leading to sharper peaks and better separation. Detection is typically performed using a UV detector, with a wavelength set around 252 nm or 254 nm, which corresponds to the chromophores present in the molecular structure. jfda-online.comakjournals.com The developed HPLC methods are validated for linearity, precision, and accuracy to ensure reliable quantification. jfda-online.com

Table 1: Typical Analytical RP-HPLC Parameters for this compound Separation

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | mdpi.com |

| Mobile Phase | Gradient of Acetonitrile and acidified water (e.g., 0.1% acetic acid) | jfda-online.commdpi.com |

| Flow Rate | 0.8 - 1.0 mL/min | jfda-online.commdpi.com |

| Detection | UV at 252 nm or 254 nm | jfda-online.comakjournals.com |

| Column Temperature | 30 - 35 °C | akjournals.commdpi.com |

Countercurrent Chromatography (CCC/HSCCC) Methodologies

Countercurrent Chromatography (CCC) and its high-speed version (HSCCC) offer a valuable alternative to traditional liquid-solid chromatography. nih.gov As a liquid-liquid partition technique, CCC avoids the irreversible adsorption of the sample onto a solid support, which can be a problem with silica-based columns, leading to high sample recovery. nih.gov

The selection of a suitable two-phase solvent system is critical for a successful CCC separation. For ganoderic acids, solvent systems commonly consist of a mixture of n-hexane, ethyl acetate (B1210297), methanol (B129727), and water. nih.govnih.gov By adjusting the volume ratios of these solvents, the partition coefficient (K) of the target compound, this compound, can be optimized for effective separation from other structurally similar compounds. In some strategies, a two-dimensional approach is used, where fractions from a primary CCC separation are subjected to a second CCC run with a different solvent system or to pH-zone-refining CCC to resolve co-eluting compounds. nih.gov Recycling elution mode in HSCCC can also be employed to enhance the resolution of compounds with very similar partition coefficients. nih.gov

Preparative Chromatography Strategies for High-Purity Isolation

To obtain this compound in sufficient quantities and high purity for detailed structural analysis and biological testing, preparative-scale chromatography is essential. The process often begins with a crude extract obtained from Ganoderma fruiting bodies or mycelia, typically through ethanol (B145695) extraction. google.comnih.gov This crude extract is often pre-purified using techniques like silica (B1680970) gel column chromatography, eluting with a gradient system such as chloroform/acetone, to remove less polar lipids and other interfering substances. google.comnih.gov

Following initial cleanup, semi-preparative or preparative HPLC is the method of choice for final purification. jfda-online.commdpi.com These systems use wider columns (e.g., 250 x 25 mm) and higher flow rates compared to analytical HPLC. jfda-online.com The same principles of reversed-phase separation apply, and fractions are collected based on the elution profile monitored by a UV detector. jfda-online.com Research has shown that hundreds of milligrams of Ganoderic Acid A can be obtained from a few grams of a pre-purified extract through repeated preparative HPLC injections. jfda-online.com The final step often involves recrystallization of the collected fractions from a suitable solvent like methanol to yield the compound in a highly pure, crystalline form. google.com

Spectroscopic and Spectrometric Approaches for Structural Research

Once this compound is isolated in high purity, its complex molecular structure is determined using a combination of powerful spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the complete structure of complex organic molecules like this compound. mdpi.comnih.gov A suite of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule. utmb.edu

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and chemical environment of protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. mdpi.com

2D NMR: Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton (¹H-¹H) couplings within spin systems, helping to piece together fragments of the molecule. mdpi.com Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon atom. Heteronuclear Multiple Bond Correlation (HMBC) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments and determining the placement of functional groups on the lanostane (B1242432) skeleton. mdpi.com The stereochemistry of the molecule is often deduced from Nuclear Overhauser Effect Spectroscopy (NOESY) experiments, which identify protons that are close in space. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shift Assignments for a Ganoderic Acid Skeleton

| Carbon Position | Exemplary Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C-3 | ~217.0 | C=O |

| C-7 | ~75.0 | CH-OH |

| C-11 | ~205.0 | C=O |

| C-15 | ~50.0 | CH |

| C-23 | ~210.0 | C=O |

| C-26 | ~170.0 | COOH |

Note: Data are representative and can vary based on the specific ganoderic acid and solvent used. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound, as well as for providing structural information through fragmentation analysis. researchgate.net High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. mdpi.com

Tandem mass spectrometry (MS/MS or MSⁿ) experiments, often performed in conjunction with liquid chromatography (LC-MS), are used to study the fragmentation pathways of the molecule. nih.govresearchgate.net For ganoderic acids, characteristic fragmentation patterns have been identified. In positive ion mode, a common fragmentation involves the cleavage of the side chain at the C-20/C-22 bond, resulting in a neutral loss of 130 Da for structures with a carbonyl group at C-23. nih.gov In negative ion mode, the fragmentation is often characterized by initial losses of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group, followed by characteristic cleavages of the A, B, C, and D rings, which provide valuable clues about the location of hydroxyl and carbonyl functional groups on the tetracyclic core. researchgate.netresearchgate.net

Table 3: Common Mass Spectral Fragments Observed for Ganoderic Acids

| Ion/Fragment | Description | Ionization Mode | Reference |

|---|---|---|---|

| [M+H]⁺ | Protonated molecular ion | Positive (ESI/APCI) | nih.gov |

| [M-H]⁻ | Deprotonated molecular ion | Negative (ESI) | researchgate.net |

| [M+H-H₂O]⁺ | Loss of a water molecule | Positive | nih.gov |

| [M-H-CO₂]⁻ | Loss of carbon dioxide from carboxylic acid | Negative | researchgate.net |

| [M+H-130]⁺ | Characteristic side-chain cleavage (C20-C22) | Positive (APCI) | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Confirmation

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental in the structural elucidation of natural products like this compound. These methods provide critical information about the functional groups and conjugated systems present in the molecule, complementing data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the compound's identity.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the various functional groups within a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds. For this compound, a highly oxygenated lanostane-type triterpenoid (B12794562), the IR spectrum reveals key absorptions characteristic of its structure.

A comparative analysis of Ganoderic Acid A (GAA) and its dehydrogenated derivative, this compound, has shown that the spectral region between 1500 cm⁻¹ and 1800 cm⁻¹ is particularly useful for distinguishing different types of ganoderic acids. nih.gov this compound can be specifically identified by its spectral feature of strong IR bands around 1620 cm⁻¹. nih.gov This absorption is indicative of the conjugated ketone system within its structure. General features in the IR spectra of related ganoderic acids include a broad band for hydroxyl (-OH) groups, typically observed between 3600 and 3200 cm⁻¹, and strong absorptions for carbonyl (C=O) groups from carboxylic acids and ketones. researchgate.net

Table 1: Characteristic Infrared (IR) Absorption Data for this compound and Related Functional Groups

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Source |

| ~3400 | O-H (hydroxyl) | Stretching | jfda-online.com |

| ~2930 | C-H (alkane) | Stretching | researchgate.net |

| ~1710 | C=O (Carboxylic Acid, Ketone) | Stretching | jfda-online.com |

| ~1620 | C=C-C=O (Conjugated Ketone) | Stretching | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-electron systems. The structure of this compound contains chromophores, such as α,β-unsaturated keto- and carboxyl- groups, which absorb UV light at specific wavelengths (λmax).

In the analysis of ganoderic acids, UV detection is commonly used in conjunction with High-Performance Liquid Chromatography (HPLC). nih.gov For a range of ganoderic acids, including Ganoderic Acid A, a detection wavelength is often set at 252 nm. jfda-online.com The full UV spectrum is typically recorded over a range, for instance, from 190 to 400 nm, to characterize the metabolites fully. nih.gov The specific λmax values are indicative of the extent and nature of the conjugated systems, which is a critical piece of data for confirming the proposed structure of this compound.

Table 2: Typical Ultraviolet-Visible (UV-Vis) Spectroscopy Data for Ganoderic Acids

| Parameter | Value | Significance | Source |

| Detection Wavelength (λmax) | ~252 nm | Indicates absorption by conjugated systems | jfda-online.com |

| Spectral Collection Range | 190 - 400 nm | Captures all relevant electronic transitions | nih.gov |

Chiral Separation and Absolute Configuration Determination Methods

This compound possesses multiple stereocenters, making it a chiral molecule. The precise three-dimensional arrangement of atoms, or absolute configuration, is crucial for its biological activity. Therefore, methods for separating its potential stereoisomers and determining the absolute configuration of the naturally occurring form are essential.

Chiral Separation

The separation of enantiomers, which are non-superimposable mirror images of a chiral molecule, is a significant challenge in chemical analysis. The most prevalent and effective technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC). nih.gov

This method utilizes a Chiral Stationary Phase (CSP), which is itself a chiral material capable of interacting differently with each enantiomer. nih.gov For acidic compounds like this compound, anion-exchange type CSPs are particularly effective. chiraltech.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak columns), are widely used and can resolve a broad range of chiral pharmaceuticals. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times on the column and allowing for their separation and quantification. nih.gov

Absolute Configuration Determination

Determining the absolute stereochemistry (e.g., assigning R or S configuration to each stereocenter) is the final step in structural elucidation.

X-ray Crystallography: This is the most definitive method for determining absolute configuration. It involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. However, its application is contingent on the ability to grow high-quality crystals, which can be a significant challenge for complex natural products.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. stackexchange.com By comparing the experimental VCD spectrum with spectra predicted for different possible stereoisomers using computational methods like Density Functional Theory (DFT), the absolute configuration can be unambiguously assigned. stackexchange.com

NMR Spectroscopy with Chiral Auxiliaries: In the absence of a crystal structure, NMR spectroscopy can be used. By reacting the chiral molecule with a chiral derivatizing agent or dissolving it in a chiral solvating agent, diastereomeric species are formed. stackexchange.com These diastereomers have distinct NMR spectra, and analysis of the differences, often using 2D-NMR techniques, can allow for the determination of the absolute configuration. stackexchange.com

Comparison of Optical Rotation: The optical rotation of a purified sample can be measured and compared to literature values for standards of known absolute configuration. This is a classical method but relies on the availability of previously characterized authentic samples.

Investigations into Biological Activities and Underlying Molecular Mechanisms of Ganoderenic Acid a

In Vitro Cellular and Biochemical Studies

Ganoderenic Acid A (GAA), a lanostane-type triterpenoid (B12794562) isolated from the fungus Ganoderma lucidum, has been the subject of extensive in vitro research to elucidate its potential biological activities. These studies have primarily focused on its effects on cancer and inflammation, delving into the cellular and molecular pathways it modulates.

GAA has demonstrated significant antineoplastic properties across a variety of cancer cell lines in laboratory settings. bohrium.com Its anti-cancer activity is multifaceted, involving the induction of programmed cell death, inhibition of cell proliferation, modulation of key cancer-related signaling pathways, and suppression of metastasis-related processes. nih.govmdpi.com

One of the primary mechanisms of GAA's anti-cancer effect is its ability to induce apoptosis, or programmed cell death, in malignant cells. ssu.ac.irkne-publishing.com Studies have shown this effect in several cancer types, including human hepatocellular carcinoma (HCC) and B-cell lymphoma. nih.govnih.gov In HCC cell lines HepG2 and SMMC7721, treatment with GAA leads to an increase in apoptotic cells. nih.govnih.gov The molecular mechanism underlying this pro-apoptotic effect involves the activation of the caspase cascade, a crucial component of the apoptotic pathway. nih.gov Specifically, GAA treatment has been observed to increase the expression of cleaved caspase-3, an executioner caspase that plays a key role in the final stages of apoptosis. nih.govnih.gov

Further investigations have revealed that GAA can trigger the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by the release of cytochrome c from the mitochondria into the cytosol and the increased activity of caspase-9. nih.gov Additionally, GAA has been shown to upregulate the expression of pro-apoptotic proteins like B-cell lymphoma-2 associated X protein (Bax). nih.gov Purified GAA has exhibited a marked apoptotic effect on B-cell lymphoma cells while showing minimal toxicity to non-malignant B-cells. nih.gov

| Cancer Cell Line | Key Findings | Molecular Markers Affected |

|---|---|---|

| HepG2 & SMMC7721 (Hepatocellular Carcinoma) | Induces apoptosis. nih.gov | ↑ Cleaved caspase-3 nih.govnih.gov |

| B-cell Lymphoma | Induces apoptosis with minimal toxicity to non-malignant B-cells. nih.gov | ↑ Cytochrome c release, ↑ Caspase-3 activity, ↑ Caspase-9 activity, ↑ Bax expression nih.gov |

| Nalm-6 (Human Leukemia) | Significantly induces apoptosis. ssu.ac.irkne-publishing.com | Downregulation of miR-17-5p and miR-181b ssu.ac.irssu.ac.ir |

| MDA-MB-231 (Breast Cancer) | Enhances the apoptotic index in a dose-dependent manner. semanticscholar.org | ↑ Reactive oxygen species (ROS) production semanticscholar.org |

This compound significantly inhibits the proliferation of cancer cells in a dose- and time-dependent manner. nih.govnih.gov This anti-proliferative effect is closely linked to its ability to cause cell cycle arrest, effectively halting the process of cell division. In human hepatocellular carcinoma cells (HepG2 and SMMC7721), GAA has been shown to induce cell cycle arrest at the G0/G1 phase. nih.govnih.gov

The molecular basis for this G0/G1 arrest involves the modulation of key cell cycle regulatory proteins. nih.gov Studies have demonstrated that GAA treatment leads to a significant decrease in the expression of cyclin D1, a protein essential for the progression through the G1 phase. nih.govnih.gov Concurrently, GAA increases the expression of p21, a cyclin-dependent kinase inhibitor that acts as a crucial negative regulator of the cell cycle, preventing the transition from G1 to the S phase. nih.govnih.gov

| Cancer Cell Line | Effect on Cell Cycle | Molecular Markers Affected |

|---|---|---|

| HepG2 & SMMC7721 (Hepatocellular Carcinoma) | Arrest at G0/G1 phase. nih.govnih.gov | ↓ Cyclin D1, ↑ p21 nih.govnih.gov |

This compound exerts its anti-cancer effects by targeting critical intracellular signaling pathways that are often dysregulated in cancer. mdpi.comresearchgate.net

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivity is a common feature of many cancers. Research indicates that GAA can inhibit this pathway. mdpi.commdpi.com For instance, GAA has shown cytotoxic effects on human glioblastoma cells by inactivating the PI3K/Akt signaling pathway. mdpi.com By suppressing the activity of key proteins like PI3K, Akt, and mTOR, GAA can effectively disrupt the signals that drive cancer progression. mdpi.comresearchgate.net

The p53-MDM2 pathway is another critical target. The p53 protein is a vital tumor suppressor that can be inactivated by its negative regulator, MDM2, which is often overexpressed in cancer cells. mdpi.combohrium.com There is evidence suggesting that GAA may interact with this pathway, potentially disrupting the p53-MDM2 interaction. mdpi.comresearchgate.net Studies have explored modifying GAA to create derivatives with enhanced activity in regulating the p53 signaling pathway, which can induce apoptosis by up-regulating p53 protein levels. mdpi.combohrium.com

| Signaling Pathway | Effect of this compound | Associated Cancer Types (In Vitro) |

|---|---|---|

| PI3K/Akt/mTOR | Inhibits/inactivates the pathway, suppressing cancer progression. mdpi.commdpi.comresearchgate.net | Human Glioblastoma, Anaplastic Meningioma mdpi.commdpi.com |

| p53-MDM2 | May interact with the pathway, potentially disrupting the MDM2-p53 interaction to restore p53 function. mdpi.comresearchgate.netbohrium.com | Breast Cancer (MCF-7), Osteosarcoma (SJSA-1) mdpi.comnih.gov |

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. In vitro studies have consistently shown that this compound can suppress these processes. nih.gov Using transwell migration and invasion assays, researchers have demonstrated that GAA significantly reduces the number of migratory and invasive cells in human hepatocellular carcinoma (HCC) cell lines, including HepG2 and SMMC7721. bohrium.comnih.govnih.gov Similar inhibitory effects on invasion have been observed in breast cancer and osteosarcoma cells. nih.gov This suggests that GAA possesses anti-invasive and anti-metastatic potential by interfering with the cellular machinery required for cell movement and tissue penetration. nih.gov

| Cancer Cell Line | Assay Used | Observed Effect |

|---|---|---|

| HepG2 (Hepatocellular Carcinoma) | Transwell Migration/Invasion Assay | Significantly decreased number of migrated and invasive cells. nih.govnih.gov |

| SMMC7721 (Hepatocellular Carcinoma) | Transwell Migration/Invasion Assay | Significantly decreased number of migrated and invasive cells. nih.govnih.gov |

| MDA-MB-231 (Breast Cancer) | Transwell Invasion Assay | Markedly decreased number of invasive cells. semanticscholar.org |

Beyond its anti-cancer properties, this compound exhibits significant anti-inflammatory activity in various in vitro models. nih.govnih.gov Its mechanisms involve the suppression of key inflammatory pathways and the reduction of pro-inflammatory mediator production. spandidos-publications.com

A central target of GAA's anti-inflammatory action is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation. spandidos-publications.comsignavitae.com In caerulein-stimulated pancreatic acinar cells and lipopolysaccharide (LPS)-stimulated microglial cells, GAA has been shown to inhibit the activation of the NF-κB pathway. spandidos-publications.comsignavitae.com This is evidenced by a decrease in the phosphorylation of p65 (a key NF-κB subunit) and its inhibitor, IκBα. spandidos-publications.comsignavitae.com By suppressing this pathway, GAA effectively downregulates the expression of numerous inflammatory genes. nih.gov

Consequently, GAA treatment leads to a significant, concentration-dependent reduction in the release of major pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) from LPS-stimulated primary mouse microglia. spandidos-publications.com Similar reductions in inflammatory markers have been observed in models of acute pancreatitis. signavitae.com Furthermore, GAA can mitigate oxidative stress by decreasing the production of Reactive Oxygen Species (ROS). signavitae.com

| Cell Model | Stimulant | Key Findings | Molecular Mechanisms |

|---|---|---|---|

| Primary Mouse Microglia | Lipopolysaccharide (LPS) | Significantly decreased release of IL-1β, IL-6, and TNF-α. spandidos-publications.com | Inhibition of NF-κB pathway activation (↓ p-IκBα, ↓ p-p65). spandidos-publications.com |

| BV2 Microglia | Lipopolysaccharide (LPS) | Attenuated pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). nih.gov | Activation of Farnesoid X receptor (FXR). nih.govnih.gov |

| AR42J Pancreatic Acinar Cells | Caerulein | Reduced inflammatory response and oxidative stress (ROS). signavitae.com | Inhibition of NF-κB pathway (↓ p-IκBα, ↓ p-p65). signavitae.com |

| NRK-52E Kidney Cells | Hypoxia/Reoxygenation | Suppressed inflammatory response. nih.gov | Decreased protein levels of IL-6, COX-2, and iNOS. nih.gov |

Anti-Inflammatory Mechanisms at the Cellular and Molecular Level

Suppression of Pro-Inflammatory Cytokines and Mediators (e.g., TNF-α, IL-6)

This compound (GA-A) has demonstrated significant capabilities in suppressing the production and release of key pro-inflammatory cytokines. In various cell models, GA-A consistently mitigates inflammatory responses by downregulating these critical signaling molecules.

Research using primary mouse cortical microglial cells stimulated with lipopolysaccharide (LPS) showed that GA-A significantly decreased the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1-beta (IL-1β) in a concentration-dependent manner. spandidos-publications.comnih.govbohrium.com Interestingly, while the release of these cytokines into the cell culture medium was reduced, their mRNA expression was not altered, suggesting that GA-A may target the cytokine release process itself. spandidos-publications.com In another study with BV2 microglial cells, GA-A also inhibited the release of these pro-inflammatory cytokines. nih.gov

The anti-inflammatory effects of GA-A extend to other cell types. In human nucleus pulposus cells, GA-A was found to suppress the production of IL-6 and IL-1β induced by IL-1β. researchgate.net Similarly, in a model of severe acute pancreatitis, treatment with GA-A significantly ameliorated serum levels of TNF-α, IL-6, and IL-1β in mice. nih.gov Studies on ulcerative colitis models also revealed that GA-A treatment reversed the increase in pro-inflammatory cytokines TNF-α, IL-1β, and IL-6. mdpi.com

Table 1: Effect of this compound on Pro-Inflammatory Cytokines

| Cell/Animal Model | Stimulant | Cytokines Suppressed | Reference |

|---|---|---|---|

| Primary Mouse Microglia | Lipopolysaccharide (LPS) | TNF-α, IL-6, IL-1β | spandidos-publications.com, nih.gov |

| BV2 Microglial Cells | Lipopolysaccharide (LPS) | TNF-α, IL-6, IL-1β | nih.gov |

| Human Nucleus Pulposus Cells | Interleukin-1β (IL-1β) | IL-6, IL-1β | researchgate.net |

| Severe Acute Pancreatitis (SAP) Mice | Caerulein + LPS | TNF-α, IL-6, IL-1β | nih.gov |

| Ulcerative Colitis (UC) Mice | Dextran Sulfate (B86663) Sodium (DSS) | TNF-α, IL-6, IL-1β | mdpi.com |

Regulation of Inflammatory Signaling Cascades (e.g., NF-κB, MAPK, TLR4/NLRP3)

The anti-inflammatory effects of this compound are rooted in its ability to modulate critical intracellular signaling pathways.

Nuclear Factor-kappa B (NF-κB) Pathway: A primary mechanism for GA-A's anti-inflammatory action is the inhibition of the NF-κB signaling pathway. nih.gov In LPS-stimulated microglial cells, GA-A treatment reduced the expression of the NF-κB p65 subunit and its inhibitor, IκBα, thereby suppressing the pathway. spandidos-publications.comnih.govsignavitae.com This inhibition prevents the nuclear translocation of NF-κB, which is crucial for the transcription of pro-inflammatory genes. researchgate.net This mechanism has been observed in various models, including IL-1β-induced inflammation in human nucleus pulposus cells and caerulein-stimulated pancreatic acinar cells. researchgate.netsignavitae.comnih.gov Molecular docking studies further support these findings, showing that GA-A has a significant binding competence to the p65 subunit. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway: GA-A also regulates the MAPK signaling pathways, which include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. In a mouse model of renal fibrosis, GA-A was found to partially downregulate the phosphorylation of ERK, JNK, and p38. nih.gov This suggests that GA-A can ameliorate inflammatory conditions by inhibiting these Smad-independent pathways. nih.gov In Alzheimer's disease cell models, GA-A was shown to inhibit the expression of proteins related to the MAPK pathway and significantly reverse ERK protein expression. researchgate.netresearchgate.net

Toll-like Receptor 4 (TLR4)/NLRP3 Inflammasome Pathway: GA-A has been shown to suppress the activation of the TLR4/NLRP3 signaling axis. In nucleus pulposus cells subjected to oxidative stress, GA-A pretreatment notably suppressed the mRNA and protein expression of TLR4 and NLRP3. nih.govresearchgate.net This pathway is critical in various inflammatory diseases, and its inhibition by GA-A points to a significant therapeutic potential. nih.gov Further studies in models of severe acute pancreatitis confirmed that GA-A treatment down-regulated TLR4-MAPK/NF-κB signaling and NLRP3 inflammasome activation in both pancreatic and ileal tissues. nih.gov Similarly, in atherosclerosis models, ganoderic acids were found to exert anti-atherosclerotic effects by regulating the TLR4/MyD88/NF-κB signaling pathway. nih.govresearchgate.net

Table 2: Regulation of Inflammatory Signaling Cascades by this compound

| Signaling Pathway | Cell/Model System | Key Proteins Modulated | Outcome | Reference |

|---|---|---|---|---|

| NF-κB | Mouse Microglia, Human Nucleus Pulposus Cells, Pancreatic Acinar Cells | p65, IκBα | Suppression of pro-inflammatory cytokine production | spandidos-publications.com, researchgate.net, signavitae.com |

| MAPK | Mouse Renal Fibrosis Model, HT22 Cells (AD Model) | p-ERK, p-JNK, p-p38 | Attenuation of fibrosis and apoptosis | nih.gov, researchgate.net |

| TLR4/NLRP3 | Human Nucleus Pulposus Cells, SAP Mice Model, Atherosclerosis Model | TLR4, NLRP3, Caspase-1 | Inhibition of apoptosis, oxidative stress, and inflammation | nih.gov, nih.gov, researchgate.net |

Immunomodulatory Effects on Immune Cell Function

This compound exerts notable immunomodulatory effects, primarily by influencing the function and activation state of key immune cells like microglia and macrophages.

In the central nervous system, GA-A has been shown to suppress the activation of microglia, which are the primary immune cells of the brain. nih.gov In studies using LPS-stimulated BV2 microglial cells, GA-A treatment significantly suppressed cell proliferation and activation. nih.gov This was evidenced by a decrease in the expression of Iba1, a specific marker for microglial activation. nih.gov Furthermore, GA-A promoted the polarization of microglia from a pro-inflammatory M1 state to an anti-inflammatory M2 state. nih.gov

The compound's influence extends to peripheral macrophages. In a mouse model of atherosclerosis, ganoderic acids significantly reduced the proportion of pro-inflammatory M1 macrophages within atherosclerotic plaques, which contributes to plaque stability. nih.govresearchgate.net In vitro experiments confirmed that GA-A decreased the percentage of CD86+ M1 macrophages. nih.gov This modulation of macrophage polarization is achieved, in part, through the inhibition of the TLR4/MyD88/NF-κB signaling pathway. nih.govresearchgate.net

Table 3: Immunomodulatory Effects of this compound

| Immune Cell Type | Model System | Key Marker/Process Modulated | Effect of this compound | Reference |

|---|---|---|---|---|

| Microglia | LPS-stimulated BV2 cells | Iba1 expression, M1/M2 polarization | Suppression of activation, promotion of M2 phenotype | nih.gov |

| Macrophages | Atherosclerosis mouse model, In vitro macrophages | M1 polarization (CD86+ cells) | Inhibition of M1 polarization | nih.gov, researchgate.net |

Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Regulation

This compound demonstrates significant antioxidant properties by mitigating oxidative stress and regulating the production of reactive oxygen species (ROS).

In models of acute pancreatitis using caerulein-stimulated pancreatic acinar cells, GA-A treatment effectively mitigated oxidative stress by decreasing ROS production. signavitae.com Similarly, in nucleus pulposus cells subjected to hydrogen peroxide (H₂O₂)-induced stress, GA-A inhibited the generation of oxidative stress mediators. researchgate.net

The neuroprotective effects of GA-A are also linked to its antioxidant capacity. In primary hippocampal neurons cultured in a magnesium-free medium to model epilepsy, GA-A significantly improved the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD). nih.gov In Parkinson's disease models, GA-A treatment decreased levels of iron, malondialdehyde (MDA), and total ROS, while simultaneously increasing the level of the crucial endogenous antioxidant glutathione (B108866) (GSH). nih.gov

Table 4: Antioxidant Effects of this compound

| Model System | Oxidative Stress Marker | Effect of this compound | Reference |

|---|---|---|---|

| Pancreatic Acinar AR42J Cells | Reactive Oxygen Species (ROS) | Decreased production | signavitae.com |

| Primary Hippocampal Neurons | Superoxide Dismutase (SOD) | Increased activity | nih.gov |

| Parkinson's Disease (PD) Models | ROS, MDA, Iron, Glutathione (GSH) | Decreased ROS, MDA, Iron; Increased GSH | nih.gov |

| H₂O₂-treated Nucleus Pulposus Cells | Oxidative stress mediators | Inhibition | researchgate.net |

Enzyme Inhibition Studies (e.g., Aldose Reductase, 5α-Reductase, Cholinesterase, Xanthine (B1682287) Oxidase)

This compound and related triterpenoids have been evaluated for their ability to inhibit various enzymes implicated in disease pathology.

Aldose Reductase: this compound has been identified as a potent inhibitor of human aldose reductase in vitro. elsevierpure.comnih.gov This enzyme is a key player in the polyol pathway, which is implicated in diabetic complications. The inhibitory activity of this compound is significantly influenced by its chemical structure; specifically, the presence of a free carboxyl group in its side chain is essential for its potent inhibitory effect. elsevierpure.comnih.govnih.gov The methyl ester form of the acid shows considerably lower activity. elsevierpure.comnih.gov

5α-Reductase: Research into the inhibition of 5α-reductase, an enzyme involved in converting testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), has primarily focused on other ganoderic acids, such as Ganoderic Acid DM. nih.govnih.govresearchgate.netjst.go.jp These studies have shown that certain triterpenoids from Ganoderma lucidum can inhibit 5α-reductase activity, suggesting a potential application in conditions like benign prostatic hyperplasia. nih.govjst.go.jp While this compound itself is not highlighted as a primary inhibitor in the available search results, the activity of structurally similar compounds is noteworthy.

Cholinesterase and Xanthine Oxidase: There is limited specific information in the provided search results regarding the direct inhibitory effects of this compound on cholinesterase and xanthine oxidase.

Table 5: Enzyme Inhibition by this compound and Related Compounds

| Enzyme | Inhibitor | Key Finding | Reference |

|---|---|---|---|

| Aldose Reductase | This compound | Potent in vitro inhibition; free carboxyl group is essential. | elsevierpure.com, nih.gov |

| 5α-Reductase | Ganoderic Acid DM (related compound) | Inhibits enzyme activity; potential for treating prostatic hyperplasia. | nih.gov, nih.gov |

Receptor Binding and Ligand-Target Interaction Analysis

Computational and in-vitro studies have explored the interaction of this compound with various protein targets, providing insight into its mechanisms of action.

Farnesoid X Receptor (FXR): In a study on neuroinflammation, GA-A was found to inhibit LPS-induced neuroinflammation in BV2 microglial cells by activating the Farnesoid X Receptor (FXR). nih.gov The study showed that antagonizing FXR reversed the anti-inflammatory effects of GA-A, confirming FXR as a key target. nih.gov

β-Adrenergic Receptors: GA-A's neuroprotective effects against nitric oxide-induced stress in SH-SY5Y neural cells are mediated through the stimulation of β-adrenergic receptors. nih.govnih.gov The protective effect was blocked by β1- and β2-adrenergic receptor antagonists, highlighting the crucial role of this receptor system in GA-A's action in this context. nih.gov

Other Targets (from computational studies): Molecular docking analyses have predicted that GA-A can interact with a wide range of targets. These include:

DNA-Topoisomerase IIβ: GA-A was found to dock at the active site, interacting with amino acid residues like Proline-819 and Methionine-782, as well as DNA residues, suggesting a potential mechanism for anticancer activity. researchgate.net

Receptor Tyrosine Kinases: In silico studies identified GA-A as a promising isoform for binding to receptors like the Insulin Receptor (IR), Insulin-like growth factor receptor 1 (IGFR-1), and others, with interactions involving hydrogen bonding and lipophilic contacts. nih.gov

Leucine-rich repeat kinase 2 (LRRK2): Computational analysis identified GA-A as a promising compound targeting LRRK2, a protein implicated in Parkinson's disease. nih.gov

MDM2: In the context of cancer, derivatives of GA-A have been shown to potentially bind to MDM2, inhibiting its interaction with p53. mdpi.com

Table 6: Receptor and Target Interactions of this compound

| Receptor/Target | Study Type | Key Interacting Residues/Mechanism | Potential Implication | Reference |

|---|---|---|---|---|

| Farnesoid X Receptor (FXR) | In-vitro (BV2 cells) | Activation of FXR | Anti-neuroinflammatory | nih.gov |

| β-Adrenergic Receptors | In-vitro (SH-SY5Y cells) | Stimulation of β1 and β2 receptors | Neuroprotection | nih.gov, nih.gov |

| DNA-Topoisomerase IIβ | Molecular Docking | Proline-819, Methionine-782 | Anticancer | researchgate.net |

| LRRK2 | Molecular Docking/Dynamics | Interacts with scaffold (ankyrin) domain | Parkinson's Disease Therapy | nih.gov |

| Receptor Tyrosine Kinases | Molecular Docking | Hydrogen bonding, lipophilic interactions | Anticancer | nih.gov |

Neuroprotective Effects in Neuronal Cell Models

This compound has demonstrated multifaceted neuroprotective properties across various in-vitro neuronal cell models, suggesting its potential as a therapeutic agent for neurological disorders. researchgate.net

In models of Parkinson's disease, GA-A significantly mitigated neurotoxicity and the loss of dopaminergic neurons induced by toxins like MPP+ and MPTP. nih.gov The underlying mechanism involves the inhibition of NCOA4-mediated ferritinophagy, a form of autophagy, which in turn suppresses neuronal ferroptosis (a form of iron-dependent cell death). nih.govmdpi.com

In the context of Alzheimer's disease, GA-A protected HT22 neuronal cells from amyloid-beta (Aβ₂₅₋₃₅)-induced apoptosis. researchgate.net This protection was achieved by inhibiting the ERK/MAPK signaling pathway, which led to reduced oxidative stress, decreased levels of cleaved caspase-3, and lower expression of pathological markers like Aβ and phosphorylated Tau protein. researchgate.netresearchgate.net Another study showed GA-A inhibits the apoptosis of PC12 cells by downregulating the pro-apoptotic protein Bax and suppressing the phosphorylation of tau protein at specific sites. mdpi.com

Furthermore, GA-A protects neuronal cells (SH-SY5Y and PC12) from stress induced by excessive nitric oxide (NO), a key mediator of neuronal damage. nih.govnih.govresearchgate.net This protection is linked to its ability to stimulate β-adrenergic receptors. nih.gov In epilepsy models using primary hippocampal neurons, GA-A was shown to potentiate antioxidant effects, stabilize mitochondrial membrane potential, and ultimately inhibit apoptosis. nih.gov

Table 7: Neuroprotective Effects of this compound in Neuronal Models

| Neuronal Cell Model | Insult/Stressor | Key Neuroprotective Mechanism | Observed Outcome | Reference |

|---|---|---|---|---|

| PD Cell/Mouse Models | MPP+/MPTP | Inhibition of NCOA4-mediated ferritinophagy and ferroptosis | Mitigated neurotoxicity and dopaminergic neuron loss | nih.gov |

| HT22 Cells (AD Model) | Amyloid-beta (Aβ₂₅₋₃₅) | Inhibition of ERK/MAPK pathway, reduced apoptosis | Alleviated apoptosis and pathological damage | researchgate.net |

| PC12 Cells | Okadaic Acid | Downregulation of Bax, suppression of tau phosphorylation | Reduced apoptosis, neuroprotective effect | mdpi.com |

| SH-SY5Y Cells | Sodium Nitroprusside (NO donor) | Stimulation of β-adrenergic receptors | Attenuated cytotoxicity and NO increase | nih.gov, nih.gov |

| Primary Hippocampal Neurons | Magnesium-free medium (epilepsy model) | Increased SOD activity, stabilized mitochondrial membrane | Reduced apoptosis rate | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 5α-lanosta-7,9(11),24-triene-15alpha,26-dihydroxy-3-one |

| Adenine |

| Aldose Reductase |

| Caerulein |

| Caspase-1 |

| Caspase-3 |

| Cholinesterase |

| Cytosine |

| Dextran Sulfate Sodium |

| Dihydrotestosterone (DHT) |

| This compound |

| Ganoderic Acid C2 |

| Ganoderic Acid DM |

| Glutathione (GSH) |

| Glybenclamide |

| Guanine |

| Hydrogen peroxide (H₂O₂) |

| ICI 118551 |

| Insulin |

| Interleukin-1-beta (IL-1β) |

| Interleukin-6 (IL-6) |

| Interleukin-10 (IL-10) |

| Lipopolysaccharide (LPS) |

| Malondialdehyde (MDA) |

| Metoprolol |

| Nitric oxide (NO) |

| Okadaic acid |

| Palmitic acid |

| Phentolamine |

| Reactive Oxygen Species (ROS) |

| Sodium Nitroprusside |

| Superoxide dismutase (SOD) |

| Testosterone |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Xanthine Oxidase |

Hepatoprotective Mechanisms in Cellular Models of Liver Injury

This compound (GAA) has demonstrated significant protective effects against liver injury in various cellular models. Its mechanisms of action are multifaceted, involving the regulation of metabolic pathways, reduction of inflammation, and mitigation of cellular stress.

Research has shown that GAA can protect against liver damage induced by toxins such as α-amanitin. In these models, its hepatoprotective effects are attributed to the regulation of several key metabolic processes, including retinol (B82714) metabolism, the biosynthesis of tyrosine, tryptophan, fatty acids, and sphingosine (B13886), as well as the metabolism of branched-chain amino acids. nih.gov

Furthermore, GAA exhibits protective capabilities against both non-alcoholic and alcoholic liver injury. mdpi.com In models of non-alcoholic fatty liver disease (NAFLD), GAA is shown to improve the condition by modulating signaling pathways involved in free fatty acid synthesis, lipid oxidation, and liver inflammation, such as the NF-κB and AMPK pathways. nih.govmdpi.com For alcoholic liver injury, GAA's benefits are linked to its ability to enhance lipid metabolism, regulate the expression of inflammation-associated mRNA, and modulate the composition of gut microbiota. mdpi.comnih.gov Studies using mouse models with excessive alcohol intake have confirmed that GAA supplementation can significantly inhibit the elevation of liver index, serum lipids, aspartate aminotransferase (AST), and alanine (B10760859) aminotransferase (ALT), while also protecting against excessive lipid accumulation in the liver. nih.gov This protection is associated with the regulation of genes involved in alcohol metabolism, fatty lipid metabolism, and oxidative stress. nih.gov

Table 1: Summary of Hepatoprotective Mechanisms of this compound in Cellular and Animal Models

| Model System | Inducing Agent | Key Mechanistic Findings | References |

|---|---|---|---|

| Cellular Model | α-amanitin | Regulation of retinol, amino acid, fatty acid, and sphingosine metabolism. | nih.gov |

| Animal Model (Rats) | Methionine/Choline Deficient High-Fat Diet (NAFLD model) | Modulation of free fatty acid synthesis, lipid oxidation, and inflammation via NF-κB and AMPK pathways. | nih.govmdpi.com |

| Animal Model (Mice) | Excessive Alcohol Intake (ALD model) | Improved lipid metabolism, regulation of inflammation-associated mRNA, modulation of gut microbiota, reduced serum AST & ALT. | mdpi.comnih.gov |

Modulation of Metabolic Pathways (e.g., Glucose and Lipid Metabolism)

This compound exerts considerable influence over key metabolic pathways, particularly those governing glucose and lipid metabolism. This modulation is central to its observed therapeutic effects in various conditions, including metabolic disorders and liver disease.

The metabolism of GAA itself involves extensive phase I (reduction, oxidation, hydroxylation) and phase II (glucuronidation, sulfation) biotransformations, primarily in the liver. frontiersin.orgnih.gov This metabolic processing is crucial for its bioavailability and activity.

In the context of its effects on systemic metabolism, GAA has been shown to improve non-alcoholic fatty liver disease by directly intervening in lipid pathways. It modulates the synthesis of free fatty acids and enhances lipid oxidation. nih.govmdpi.com These actions are mediated through the regulation of critical metabolic signaling pathways, including the AMPK and NF-κB pathways. nih.govmdpi.com In models of alcoholic liver injury, GAA regulates the expression of genes controlling alcohol and fatty lipid metabolism. nih.gov Beyond lipid metabolism, GAA has been found to regulate the biosynthesis of amino acids (tyrosine, tryptophan), retinol, and sphingosines, highlighting its broad impact on cellular metabolic homeostasis. nih.gov

Table 2: Effects of this compound on Metabolic Pathways

| Metabolic Area | Specific Pathway/Process Affected | Key Outcomes | References |

|---|---|---|---|

| Lipid Metabolism | Free Fatty Acid Synthesis | Decreased | nih.govmdpi.com |

| Lipid Oxidation | Increased | nih.govmdpi.com | |

| Alcohol Metabolism-Related Genes | Regulated | nih.gov | |

| Amino Acid Metabolism | Tyrosine & Tryptophan Biosynthesis | Regulated | nih.gov |

| Other Pathways | Retinol Metabolism | Regulated | nih.gov |

| Sphingosine Biosynthesis | Regulated | nih.gov | |

| NF-κB Signaling Pathway | Modulated | nih.govmdpi.com | |

| AMPK Signaling Pathway | Modulated | nih.govmdpi.com |

Anti-Intervertebral Disc Degeneration Mechanisms in Cellular Models

This compound has emerged as a potential therapeutic agent for intervertebral disc degeneration (IVDD), a primary cause of chronic back pain. nih.govnih.gov Research using cellular models of IVDD, primarily focusing on nucleus pulposus (NP) cells, has elucidated its protective mechanisms.

In NP cells subjected to oxidative stress (e.g., using H₂O₂), GAA has been shown to significantly inhibit apoptosis, reduce the release of pro-inflammatory cytokines, and suppress oxidative stress mediators. nih.govnih.govresearchgate.net A key mechanism underlying these effects is the suppression of the TLR4/NLRP3 signaling pathway. nih.govnih.gov

Furthermore, GAA protects the extracellular matrix (ECM) of the nucleus pulposus, which is crucial for disc integrity. It achieves this by downregulating the expression of major matrix-degrading enzymes, including matrix metalloproteinases (MMP-3, MMP-13) and aggrecanases (ADAMTS4, ADAMTS5). nih.govresearchgate.net Concurrently, GAA upregulates the synthesis of essential ECM components like Type II Collagen and Aggrecan. nih.govnih.govresearchgate.net In models where inflammation is induced by Interleukin-1β (IL-1β), GAA alleviates the dysfunction of NP cells by inhibiting the NF-κB pathway, thereby reducing inflammation and ECM degradation. nih.govresearchgate.net This includes suppressing the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). researchgate.net

Table 3: Protective Effects of this compound on Nucleus Pulposus (NP) Cells

| Stimulus/Model | Key Effects of GAA | Underlying Mechanism | References |

|---|---|---|---|

| H₂O₂ (Oxidative Stress) | Inhibited apoptosis, inflammation, and oxidative stress. | Suppression of TLR4/NLRP3 signaling axis. | nih.govnih.govresearchgate.net |

| H₂O₂ (Oxidative Stress) | Suppressed MMP-3, MMP-13, ADAMTS4, ADAMTS5. Upregulated Collagen II, Aggrecan. | Inhibition of catabolic enzymes and promotion of anabolic factors. | nih.govnih.govresearchgate.net |

| IL-1β (Inflammation) | Reduced inflammation (↓NO, PGE2, iNOS, COX-2) and ECM degradation. | Inhibition of the NF-κB pathway. | nih.govresearchgate.net |

In Vivo Animal Model Research

Efficacy in Rodent Models of Inflammation

This compound has demonstrated significant anti-inflammatory efficacy across various rodent models of inflammatory diseases.